

Unraveling the Immunomodulatory Function of [Gln144]-PLP (139-151): A Technical Guide

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Compound of Interest

Compound Name: [Gln144]-PLP (139-151)

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Abstract

[Gln144]-PLP (139-151), an analog of the myelin proteolipid protein (PLP) fragment 139-151, serves as a critical tool in the investigation of T-cell mediated autoimmunity, particularly in the context of multiple sclerosis (MS). This technical guide delineates the function of this altered peptide ligand, detailing its role in modulating T-cell responses and its application in the experimental autoimmune encephalomyelitis (EAE) model. Through a comprehensive review of existing research, this document provides quantitative data on its biological activity, detailed experimental protocols, and visual representations of the underlying immunological pathways and experimental workflows.

Introduction

Myelin proteolipid protein (PLP) is a major component of the myelin sheath in the central nervous system (CNS). The peptide fragment spanning amino acids 139-151 of PLP is a known encephalitogenic determinant, capable of inducing experimental autoimmune encephalomyelitis (EAE), a widely used animal model for human multiple sclerosis.[1] The native sequence of this peptide contains a tryptophan residue at position 144, which is a critical T-cell receptor (TCR) contact site.[2]

The synthetic peptide **[Gln144]-PLP (139-151)**, hereafter referred to as Q144-PLP(139-151), is a modified version of this encephalitogenic peptide where the tryptophan (W) at position 144

has been substituted with glutamine (Q). This alteration at a primary TCR contact residue significantly modifies the peptide's interaction with T-cells, making it a valuable tool for studying the nuances of T-cell activation, differentiation, and the regulation of autoimmune responses.[3] Research has shown that such altered peptide ligands (APLs) can induce a range of T-cell responses, from agonism to antagonism and can even shift the cytokine profile of responding T-cells.[3]

Core Function: Modulation of T-Cell Response

The primary function of Q144-PLP(139-151) is to act as an experimental antigen that activates CD4+ T-cells through binding to the Major Histocompatibility Complex (MHC) class II molecule I-As on antigen-presenting cells (APCs) and subsequent recognition by the T-cell receptor (TCR).[2][3] This interaction initiates a signaling cascade that leads to T-cell proliferation, differentiation, and cytokine production.

T-Cell Activation and Proliferation

Studies have demonstrated that Q144-PLP(139-151) is capable of inducing robust CD4+ T-cell responses. The substitution of tryptophan with glutamine at position 144 alters the affinity of the peptide for the TCR, which can lead to a modified or "heteroclitic" proliferative response. In some instances, APLs can stimulate stronger T-cell responses than the native peptide.

A study investigating the effects of substitutions at position 144 of PLP(139-151) on T-cell proliferation using a T-cell clone generated by immunization with Q144-PLP(139-151) revealed a hierarchy of responses to different altered peptide ligands. While specific quantitative data for the proliferation induced by Q144-PLP(139-151) versus the wild-type peptide was not detailed in the available abstracts, the study indicated that such substitutions significantly impact the proliferative capacity of T-cells. Another study noted that both conservative and non-conservative substitutions at position 144 could ablate the proliferative response of T-cells primed with the native peptide, highlighting the critical role of this residue.

Cytokine Profile Modulation

A key function of Q144-PLP(139-151) is its ability to modulate the cytokine secretion profile of responding T-cells. The nature of the cytokine response (e.g., pro-inflammatory Th1/Th17 versus anti-inflammatory Th2) is a critical determinant of the outcome of the immune response, particularly in the context of autoimmunity.

Research has shown that T-cell clones specific for Q144-PLP(139-151) exhibit a Th0 phenotype, characterized by the production of both IFN- γ (a hallmark Th1 cytokine) and IL-4 (a hallmark Th2 cytokine) upon activation. This is significant because the balance between Th1 and Th2 cytokines can influence the development and progression of EAE. The ability of Q144-PLP(139-151) to elicit a mixed cytokine profile makes it a valuable tool for dissecting the mechanisms of T-cell differentiation and for developing therapeutic strategies aimed at shifting the immune response towards a more regulatory or anti-inflammatory state.

Application in Experimental Autoimmune Encephalomyelitis (EAE)

Q144-PLP(139-151) is utilized in the EAE model to study the regulation of autoimmune disease.[2][4] While the parent peptide, PLP(139-151), is used to induce EAE, modified versions like Q144-PLP(139-151) are employed to investigate how alterations in the autoantigen affect disease pathogenesis.

Interestingly, some studies suggest that peptide analogs with substitutions at position 144 can have a protective role in EAE. It has been reported that peptide analogs of PLP(139-151) can protect animals from the disease.[3] This protective effect is thought to be mediated by the induction of cross-reactive T-cells that may have regulatory functions or by shifting the cytokine balance towards a less inflammatory phenotype.

Quantitative Data Summary

While specific quantitative data comparing the bioactivity of **[Gln144]-PLP (139-151)** to the wild-type peptide is not extensively available in the public domain, the following table summarizes the key findings from the available literature.

Parameter	[Gln144]-PLP (139-151)	Wild-Type PLP (139-151)	Reference
T-Cell Proliferation	Induces CD4+ T-cell proliferation	Induces CD4+ T-cell proliferation	[3]
Cytokine Secretion	Induces both IFN- γ and IL-4 (Th0 phenotype)	Primarily induces a Th1-dominant response (IFN- γ)	[3]
Encephalitogenicity	Potentially protective against EAE	Encephalitogenic, induces EAE	[3]

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

[Gln144]-PLP (139-151) (Sequence: HSLGKQLGHPDKF) is typically synthesized using Fmoc-based solid-phase peptide synthesis.

Materials:

- Fmoc-protected amino acids
- Rink Amide resin
- Coupling reagents (e.g., HBTU, HOBt)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., TFA/TIS/H₂O)
- Solvents (DMF, DCM, Ether)
- HPLC system for purification

- Mass spectrometer for verification

Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
- Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Phe-OH) to the resin using a coupling agent and a base.
- Capping (Optional): Acetylate any unreacted amino groups to prevent the formation of deletion sequences.
- Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, introducing Glutamine (Gln) at position 144.
- Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
- Precipitation and Washing: Precipitate the crude peptide in cold ether and wash several times to remove scavengers.
- Purification: Purify the crude peptide by reverse-phase HPLC.
- Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation with **[Gln144]-PLP (139-151)**.

Materials:

- Spleen or lymph nodes from immunized mice (e.g., SJL/J mice immunized with the peptide)

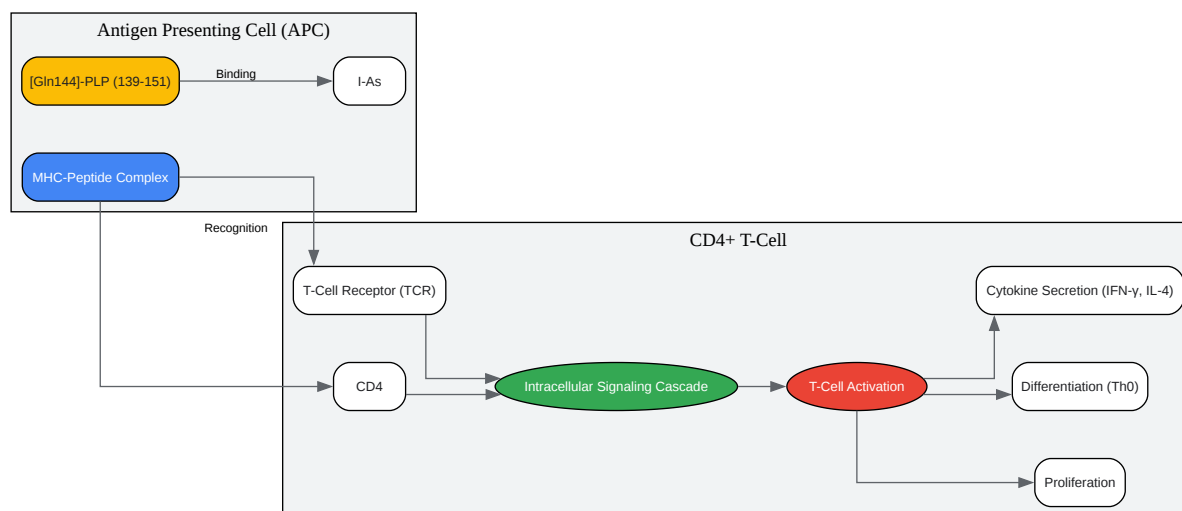
- **[Gln144]-PLP (139-151)** peptide
- Complete RPMI 1640 medium
- Fetal bovine serum (FBS)
- $[^3\text{H}]$ -Thymidine or CFSE staining solution
- 96-well cell culture plates
- Scintillation counter or flow cytometer

Protocol:

- **Cell Preparation:** Prepare a single-cell suspension from the spleens or lymph nodes of immunized mice.
- **Cell Plating:** Plate the cells in a 96-well plate at a density of 2×10^5 cells/well.
- **Peptide Stimulation:** Add varying concentrations of **[Gln144]-PLP (139-151)** to the wells. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
- **Incubation:** Incubate the plates for 72 hours at 37°C in a 5% CO_2 incubator.
- **Proliferation Measurement:**
 - **$[^3\text{H}]$ -Thymidine Incorporation:** Add $1\ \mu\text{Ci}$ of $[^3\text{H}]$ -Thymidine to each well for the final 18 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
 - **CFSE Staining:** Prior to plating, label the cells with CFSE. After incubation, stain the cells with fluorescently labeled antibodies for T-cell markers (e.g., CD4) and analyze the dilution of CFSE fluorescence by flow cytometry.
- **Data Analysis:** Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Visualizations

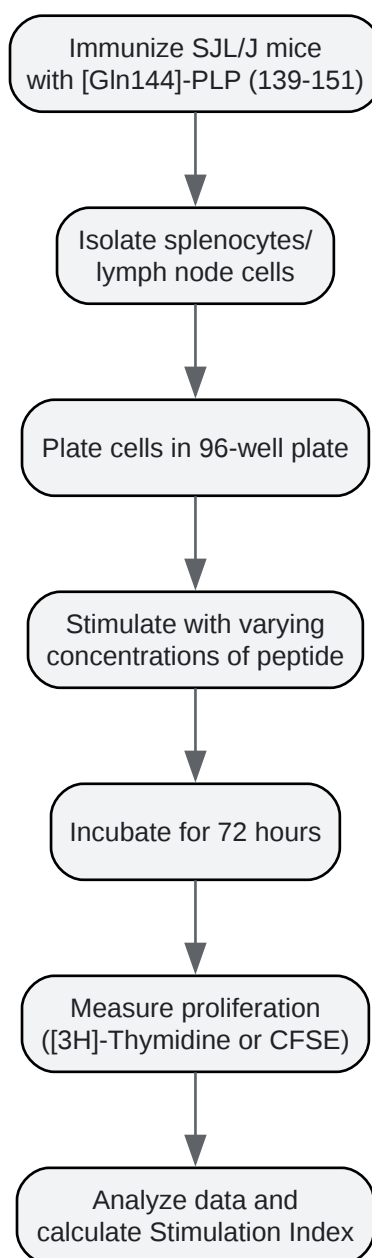
Signaling Pathway of T-Cell Activation by [Gln144]-PLP (139-151)



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Caption: T-Cell activation by [Gln144]-PLP (139-151).

Experimental Workflow for T-Cell Proliferation Assay



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Caption: Workflow for T-Cell Proliferation Assay.

Conclusion

[Gln144]-PLP (139-151) is a powerful research tool that allows for the detailed investigation of T-cell responses to a modified autoantigen. Its ability to induce a mixed Th0 cytokine profile and its potential to protect against EAE make it a subject of significant interest in the fields of immunology and neuroimmunology. The information and protocols provided in this guide are

intended to facilitate further research into the function of this and other altered peptide ligands, with the ultimate goal of developing novel therapeutic strategies for autoimmune diseases like multiple sclerosis.

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